molecular formula C13H13NO B1586840 4'-Methoxy-[1,1'-biphenyl]-3-amine CAS No. 53059-28-2

4'-Methoxy-[1,1'-biphenyl]-3-amine

Cat. No. B1586840
CAS RN: 53059-28-2
M. Wt: 199.25 g/mol
InChI Key: ADYLUNBVPYENDY-UHFFFAOYSA-N
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Description

4’-Methoxy-[1,1’-biphenyl]-3-amine, also known as 4-Phenylanisole, is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .

Scientific Research Applications

Inhibition of Melanin Production

4'-Methoxy-[1,1'-biphenyl]-3-amine, in its derivative form as (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has been studied for its effects on melanin biosynthesis, which is closely related to hyper-pigmentation. This compound inhibits tyrosinase activity, a critical enzyme in the melanin synthesis process, and shows potential as a skin whitening agent due to its UV-blocking effect and SOD-like activity (Choi et al., 2002).

Excited-state Intermolecular Proton Transfer

Research on derivatives of 4'-Methoxy-[1,1'-biphenyl]-3-amine has explored their role in excited-state intermolecular proton transfer (ESPT) reactions. These reactions are significant in the study of organic chromophores and may have applications in the development of organic dyes and fluorescence studies (Qin et al., 2019).

Heavy Metal Extraction

A Schiff base derivative of 4'-Methoxy-[1,1'-biphenyl]-3-amine has been utilized in the rapid extraction of Cu(II) heavy metals from industrial wastewater. This demonstrates its potential application in environmental remediation and pollution control (Bhargava & Uma, 2018).

Antibacterial and Antifungal Activities

Various derivatives of 4'-Methoxy-[1,1'-biphenyl]-3-amine have been synthesized and evaluated for their antibacterial and antifungal properties. These studies are crucial in the development of new pharmaceutical compounds with potential applications in treating infections and diseases (Aly & El-Mohdy, 2015).

Chemoselective Synthesis

The compound has been used in the chemoselective synthesis of pyrroles, showcasing its versatility in organic synthesis and potential applications in the development of new chemical entities for pharmaceutical and industrial use (Aquino et al., 2015).

Cancer Research

Derivatives of 4'-Methoxy-[1,1'-biphenyl]-3-amine have been synthesized and tested for their anticancer activity, highlighting its potential use in the development of new anticancer drugs and therapies (Yakantham et al., 2019).

Electromagnetic Properties

Research on bis(cation radical)s of 4'-Methoxy-[1,1'-biphenyl]-3-amine derivatives provides insights into their electrochemical and magnetic properties. This research is significant for the development of new materials with specific electromagnetic characteristics (Michinobu et al., 2000).

Organotellurium Lig

ands SynthesisA study focused on synthesizing organotellurium compounds based on [1,1'-biphenyl]-4-amine, including derivatives of 4'-Methoxy-[1,1'-biphenyl]-3-amine, for potential applications in various chemical and industrial processes. This research is crucial for expanding the application of organotellurium compounds in chemistry (Mokhtar & Al-Saadawy, 2022).

Synthesis of Optically Active Compounds

Optically active derivatives of 4'-Methoxy-[1,1'-biphenyl]-3-amine have been synthesized using palladium-catalyzed amination. These compounds have potential applications in enantioselective detection and as fluorescent detectors for amino alcohols and metal cations, which is significant in analytical chemistry and sensing technologies (Shaferov et al., 2020).

Intervalence Charge-Transfer Studies

Intervalence charge-transfer (IVCT) studies of monocations derived from 4'-Methoxy-[1,1'-biphenyl]-3-amine provide insights into electronic properties and charge-transfer mechanisms. This research is important for understanding the electronic behavior of organic materials and can contribute to the development of electronic and photonic devices (Barlow et al., 2005).

properties

IUPAC Name

3-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLUNBVPYENDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374846
Record name 4'-Methoxy[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-[1,1'-biphenyl]-3-amine

CAS RN

53059-28-2
Record name 4'-Methoxy[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53059-28-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-methoxyphenyl boronic acid (0.105 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum. And the resulting residue was resuspended in H2O and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.063 g in 68% yield.
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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